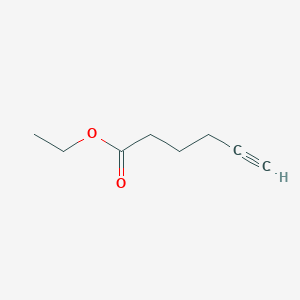

5-Hexynoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hexynoic acid is an alkynoic acid . It has a linear formula of CH≡C (CH2)3CO2H, a CAS Number of 53293-00-8, and a molecular weight of 112.13 .

Molecular Structure Analysis

The molecular structure of 5-Hexynoic acid is represented by the SMILES string OC(=O)CCCC#C . The InChI representation is 1S/C6H8O2/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H,7,8) .Chemical Reactions Analysis

5-Hexynoic acid is known to undergo gold-catalyzed cyclization to form the corresponding methylene lactones .Physical And Chemical Properties Analysis

5-Hexynoic acid has a refractive index of n20/D 1.449 (lit.), a boiling point of 224-225 °C (lit.), and a density of 1.016 g/mL at 25 °C (lit.) .Scientific Research Applications

Flavor and Fragrance Industry

5-Hexynoic acid ethyl ester plays a significant role in the production of flavor esters. Research demonstrates its use in creating esters with fruity notes, such as ethyl valerate (green apple flavor) and hexyl acetate (pear flavor), which are essential in the food, cosmetic, and pharmaceutical industries. For instance, Staphylococcus simulans lipase has been used for the synthesis of these esters, offering efficient conversion and reusability (Karra-Chaabouni et al., 2006).

Modification of Cellulose

The compound is also utilized in the chemical modification of 2-hydroxyethyl cellulose (HEC). It is involved in azide-alkyne cycloaddition reactions to introduce various functional groups to HEC, such as esters and carboxylic acids, which significantly impacts the properties of the polymer. This modification is crucial for developing materials with tailored surface properties for specific applications (Eissa et al., 2012).

Synthetic Lubricant Production

In the manufacturing industry, 5-Hexynoic acid ethyl ester is involved in the synthesis of synthetic lubricants, which have applications in aerospace, automobile, and manufacturing sectors. A study highlighted the synthesis of bis(2-ethylhexyl)ester of sebacic acid, a widely used synthetic lubricant, demonstrating the potential economic and environmental advantages of its production method (Narayan & Madras, 2017).

Pharmaceutical Synthesis

It also serves as an intermediate in the pharmaceutical industry. For example, it's involved in the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a valuable intermediate for the drug pregabalin. The use of immobilized Pseudomonas cepacia lipase for the enantioselective hydrolysis of this compound has been explored, highlighting its potential for large-scale production of pharmaceuticals (Zheng et al., 2012).

Biochemical Research

In biochemical research, 5-Hexynoic acid ethyl ester is relevant in the study of lipid peroxidation, particularly in the analysis of eicosanoids like 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and 5-hydroxyeicosatetraenoic acid (5-HETE). These studies contribute to understanding the biochemical pathways and mechanisms in cellular processes, including oxidative stress and inflammation (Hall & Murphy, 1998).

Safety and Hazards

5-Hexynoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective equipment, and using only in well-ventilated areas .

properties

IUPAC Name |

ethyl hex-5-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h1H,4-7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUBTXGFDAVUKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108545-38-6 |

Source

|

| Record name | ethyl hex-5-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2434775.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2434777.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2434778.png)

![1-Phenyl-2-azaspiro[3.6]decane](/img/structure/B2434781.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2434785.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2434789.png)

![N-[4-[(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2434791.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2434794.png)

![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2434796.png)